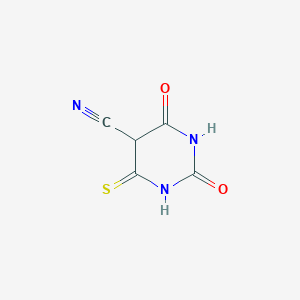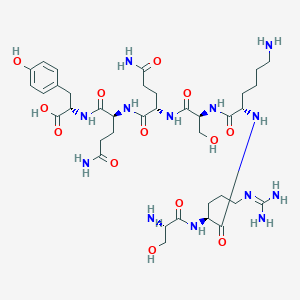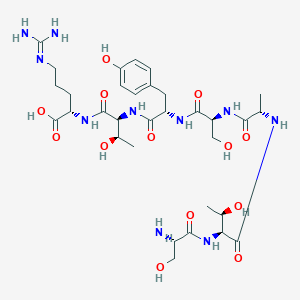
2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with oxo, sulfanylidene, and carbonitrile groups. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of 2-amino-4,6-dihydroxypyrimidine with thiourea and cyanogen bromide under basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted pyrimidines, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. For instance, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
2,4-Diaminopyrimidine: Known for its use in pharmaceuticals.
2,4-Dihydroxypyrimidine: Studied for its biological activities.
2,4-Diamino-6-chloropyrimidine: Utilized in the synthesis of various derivatives
Uniqueness: What sets 2,4-Dioxo-6-sulfanylidenehexahydropyrimidine-5-carbonitrile apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
388565-42-2 |
|---|---|
Fórmula molecular |
C5H3N3O2S |
Peso molecular |
169.16 g/mol |
Nombre IUPAC |
2,4-dioxo-6-sulfanylidene-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C5H3N3O2S/c6-1-2-3(9)7-5(10)8-4(2)11/h2H,(H2,7,8,9,10,11) |
Clave InChI |
WOHJEGBDSVCIGV-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1C(=O)NC(=O)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)




![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)



![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)

